Compound 401

Catalog No.
S524192
CAS No.
168425-64-7
M.F
C16H15N3O2
M. Wt
281.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Compound 401

CAS Number

168425-64-7

Product Name

Compound 401

IUPAC Name

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2

InChI Key

BVRDQVRQVGRNHG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(morpholin-1-yl)pyrimido(2,1-a)isoquinolin-4-one, MP-isoquinolone

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

The exact mass of the compound 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one is 281.1164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Compound 401 (2-(4-morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one) is a synthetic, reversible dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). In biochemical and cellular assays, it demonstrates an IC50 of 0.28 μM for DNA-PK and 5.3 μM for mTOR. For procurement and assay design, its primary value lies in its exceptional selectivity profile within the phosphoinositide 3-kinase-related kinase (PIKK) family. Unlike broad-spectrum benchmark inhibitors such as LY294002 or wortmannin, Compound 401 exhibits no significant inhibition of PI3K, ATM, or ATR at concentrations up to 100 μM. Supplied as a stable crystalline solid with reliable DMSO solubility (up to 10 mM), it is a critical reagent for laboratories requiring precise pharmacological decoupling of mTOR and DNA-PK signaling from PI3K-dependent pathways in vitro [1].

Substituting Compound 401 with classic PIKK or mTOR inhibitors like LY294002, wortmannin, or early-generation dual PI3K/mTOR inhibitors fundamentally compromises assay integrity when studying mTOR or DNA-PK in isolation. LY294002 and wortmannin potently suppress PI3K at nanomolar to low-micromolar concentrations, simultaneously shutting down upstream Akt signaling (such as Akt Thr308 phosphorylation) and obscuring the specific downstream effects of mTORC1/2 or DNA-PK. Furthermore, wortmannin suffers from severe aqueous instability, leading to irreproducible dosing in extended cell culture assays. Procuring Compound 401 eliminates these confounding variables by providing a stable, structurally distinct pyrimido-isoquinolinone scaffold that cleanly bypasses PI3K, ATM, and ATR, ensuring that observed apoptotic or cell-cycle arrest phenotypes are strictly attributable to DNA-PK and mTOR blockade [1].

Absolute PI3K Selectivity for Clean Pathway Decoupling

The defining procurement advantage of Compound 401 is its lack of PI3K cross-reactivity, a common flaw in related kinase inhibitors. While the benchmark inhibitor LY294002 suppresses PI3Kα/β/δ with an IC50 of ~0.5–1.5 μM, Compound 401 shows an IC50 > 100 μM for p110α/p85α PI3K complexes. This >350-fold selectivity window for DNA-PK (IC50 = 0.28 μM) over PI3K ensures that researchers can dose cells at 5–10 μM to achieve 67–78% mTOR inhibition without triggering the massive off-target PI3K shutdown characteristic of LY294002 [1].

Evidence DimensionPI3K (p110α/p85α) Inhibition (IC50)
Target Compound Data> 100 μM
Comparator Or BaselineLY294002 (~0.5 - 1.5 μM)
Quantified Difference>100-fold difference in off-target PI3K affinity
ConditionsIn vitro kinase activity assay

Prevents the confounding suppression of PI3K-dependent Akt signaling, which is critical for accurate mapping of the mTOR and DNA-PK pathways.

Differential Phosphorylation Blockade in Cellular Assays

In functional cellular assays, Compound 401 provides a distinct phosphorylation signature compared to broad-spectrum PI3K/mTOR inhibitors. At a working concentration of 10 μM, Compound 401 completely blocks the phosphorylation of mTOR-Raptor and mTOR-Rictor targets (S6K1 Thr389 and Akt Ser473, respectively) but leaves PI3K-dependent Akt Thr308 phosphorylation intact. In contrast, substituting with LY294002 or wortmannin abolishes Akt Thr308 phosphorylation due to upstream PI3K inhibition. This precise biochemical footprint makes Compound 401 indispensable for validating mTORC2-specific mechanisms without upstream interference[1].

Evidence DimensionAkt Thr308 Phosphorylation Status
Target Compound DataMaintained (No direct inhibition at 10 μM)
Comparator Or BaselineLY294002 / Wortmannin (Complete inhibition)
Quantified DifferenceBinary functional divergence in Akt Thr308 suppression
ConditionsCOS7 cells and Rat-1 fibroblasts treated with 10 μM inhibitor

Allows researchers to definitively isolate mTORC2-mediated Akt Ser473 phosphorylation from PI3K/PDK1-mediated Akt Thr308 phosphorylation in intact cells.

Exclusion of ATM and ATR Off-Target Effects

When studying the DNA damage response (DDR), distinguishing between DNA-PK, ATM, and ATR is notoriously difficult because many non-specific PIKK inhibitors (such as wortmannin) hit all three. Compound 401 demonstrates an IC50 > 100 μM against both ATM and ATR, while maintaining an IC50 of 0.28 μM against DNA-PK. This >350-fold selectivity margin provides a superior pharmacological tool compared to wortmannin, which potently inhibits ATM (IC50 ~150 nM) alongside DNA-PK [1].

Evidence DimensionATM / ATR Inhibition (IC50)
Target Compound Data> 100 μM
Comparator Or BaselineWortmannin (~150 nM for ATM)
Quantified Difference>600-fold reduction in ATM off-target affinity
ConditionsCell-free PIKK family kinase profiling

Enables the specific isolation of DNA-PK-mediated non-homologous end joining (NHEJ) repair pathways without disrupting ATM/ATR-driven homologous recombination or checkpoint signaling.

Aqueous Stability and Extended Assay Reproducibility

A major procurement drawback of the benchmark PIKK inhibitor wortmannin is its inherent chemical instability; its furan ring undergoes rapid hydrolysis in aqueous cell culture media, leading to a half-life of just a few hours and highly variable assay results. Compound 401, built on a robust pyrimido[2,1-a]isoquinolin-4-one scaffold, does not suffer from rapid aqueous degradation. It can be formulated in DMSO up to 10 mM and diluted into aqueous buffers for extended cellular assays (e.g., multi-day proliferation assays) without the continuous re-dosing required for wortmannin [1].

Evidence DimensionStructural stability in aqueous cell culture media
Target Compound DataStable for multi-day proliferation assays without re-dosing
Comparator Or BaselineWortmannin (Rapid hydrolysis, half-life < 3 hours)
Quantified DifferenceElimination of rapid aqueous degradation and re-dosing requirements
ConditionsStandard mammalian cell culture conditions (37°C, aqueous media)

Reduces batch-to-batch variability and eliminates the need for repeated compound spiking in long-term cellular assays, lowering overall reagent costs and improving reproducibility.

Decoupled mTORC1/2 Pathway Mapping

Because Compound 401 inhibits mTOR (IC50 = 5.3 μM) without affecting PI3K, it is the ideal reagent for isolating mTORC2-dependent Akt Ser473 phosphorylation from PI3K-dependent Akt Thr308 phosphorylation in cell-based screening [1].

Targeted DNA-PK Inhibition in DNA Damage Repair Studies

With its >350-fold selectivity for DNA-PK over ATM and ATR, Compound 401 is perfectly suited for assays designed to selectively block non-homologous end joining (NHEJ) without disrupting homologous recombination or broader cell cycle checkpoint signaling [2].

Radiosensitization Assay Development

Compound 401 is highly effective as a benchmark radiosensitizer in tumor cell line models, providing a stable, reproducible alternative to wortmannin for evaluating the synergistic effects of DNA-PK blockade alongside ionizing radiation [2].

Proliferation Assays in Hyperactive mTOR Models

The compound's structural stability in aqueous media makes it an optimal choice for multi-day proliferation assays, such as those evaluating growth inhibition in TSC1-deficient (TSC1-/-) fibroblasts where hyperactive mTOR signaling drives pathology[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

281.116426730 Da

Monoisotopic Mass

281.116426730 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TN9PWB4UM5

Wikipedia

2-(Morpholin-4-yl)pyrimido[2,1-a]isoquinolin-4-one

Dates

Last modified: 08-15-2023

Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-alpha]isoquinolin-4-one

Lisa M Ballou, Elzbieta S Selinger, Jun Yong Choi, Dale G Drueckhammer, Richard Z Lin
PMID: 17562705   DOI: 10.1074/jbc.M704741200

Abstract

Signaling through the mammalian target of rapamycin (mTOR) is hyperactivated in many human tumors, including hamartomas associated with tuberous sclerosis complex (TSC). Several small molecules such as LY294002 inhibit mTOR kinase activity, but they also inhibit phosphatidylinositol 3-kinase (PI3K) at similar concentrations. Compound 401 is a synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) that also targets mTOR but not PI3K in vitro (Griffin, R. J., Fontana, G., Golding, B. T., Guiard, S., Hardcastle, I. R., Leahy, J. J., Martin, N., Richardson, C., Rigoreau, L., Stockley, M., and Smith, G. C. (2005) J. Med. Chem. 48, 569-585). We used 401 to test the cellular effect of mTOR inhibition without the complicating side effects on PI3K. Treatment of cells with 401 blocked the phosphorylation of sites modified by mTOR-Raptor and mTOR-Rictor complexes (ribosomal protein S6 kinase 1 Thr(389) and Akt Ser(473), respectively). By contrast, there was no direct inhibition of Akt Thr(308) phosphorylation, which is dependent on PI3K. Similar effects were also observed in cells that lack DNA-PK. The proliferation of TSC1-/- fibroblasts was inhibited in the presence of 401, but TSC1+/+ cells were resistant. In contrast to rapamycin, long-term treatment of TSC1-/- cells with 401 did not up-regulate phospho-Akt Ser(473). Because increased Akt activity promotes survival, this may explain why the level of apoptosis was increased in the presence of 401 but not rapamycin. These results suggest that mTOR kinase inhibitors might be more effective than rapamycins in controlling the growth of TSC hamartomas and other tumors that depend on elevated mTOR activity.


Explore Compound Types